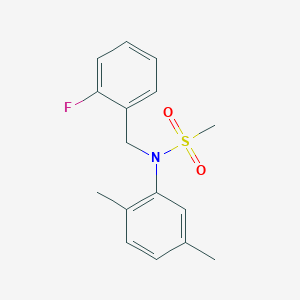

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DB844, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DB844 belongs to the family of sulfonamide compounds, which have been extensively studied for their antibacterial, antifungal, and antiviral properties. In recent years, DB844 has emerged as a promising candidate for the treatment of parasitic infections, particularly leishmaniasis, a neglected tropical disease that affects millions of people worldwide.

Mécanisme D'action

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide exerts its antileishmanial activity by inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is essential for the synthesis of DNA. DHFR-TS is a validated drug target in leishmaniasis, and N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to have potent activity against different Leishmania species, including drug-resistant strains.

Biochemical and Physiological Effects

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life in vivo. In preclinical studies, N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has demonstrated good efficacy and tolerability, with no significant adverse effects observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has several advantages as a tool compound for studying the biology of Leishmania parasites. It has a well-defined mechanism of action and has been shown to be effective against different Leishmania species, including drug-resistant strains. However, N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has some limitations as a research tool, including its cost, which may limit its availability for some research groups.

Orientations Futures

Several future directions can be envisioned for N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide research. One possible direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the development of combination therapies that can enhance the efficacy of N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide and reduce the risk of drug resistance. Additionally, N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide could be used as a tool compound to study the biology of Leishmania parasites and to identify new drug targets for the treatment of leishmaniasis.

Méthodes De Synthèse

The synthesis of N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,5-dimethylphenylamine, which is then reacted with 2-fluorobenzyl chloride to obtain N-(2-fluorobenzyl)-2,5-dimethylphenylamine. The final step involves the reaction of N-(2-fluorobenzyl)-2,5-dimethylphenylamine with methanesulfonyl chloride to produce N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide.

Applications De Recherche Scientifique

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of leishmaniasis, a parasitic disease caused by the protozoan parasite of the Leishmania genus. Leishmaniasis is a neglected tropical disease that affects millions of people worldwide, particularly in developing countries. Current treatments for leishmaniasis are limited, and there is an urgent need for new and effective drugs.

Propriétés

Formule moléculaire |

C16H18FNO2S |

|---|---|

Poids moléculaire |

307.4 g/mol |

Nom IUPAC |

N-(2,5-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |

InChI |

InChI=1S/C16H18FNO2S/c1-12-8-9-13(2)16(10-12)18(21(3,19)20)11-14-6-4-5-7-15(14)17/h4-10H,11H2,1-3H3 |

Clé InChI |

GLVLSSZNTVHYRE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C |

SMILES canonique |

CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)

![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)

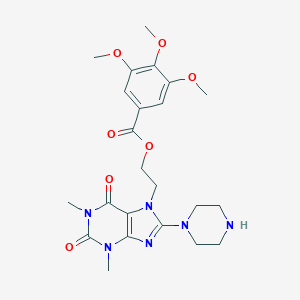

![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)

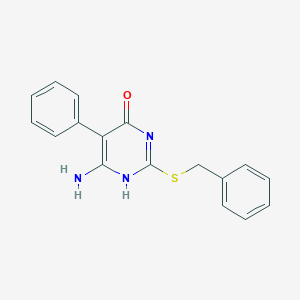

![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)

![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)

![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)